molecular formula C15H14FN5O B2638267 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380070-41-5

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2638267
CAS No.: 2380070-41-5
M. Wt: 299.309
InChI Key: LUXCVFCAMRYKOT-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile, also known as FLX-787, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. It is a selective activator of TRPA1, a calcium channel that is expressed in sensory neurons and plays a key role in pain perception and motor function.

Scientific Research Applications

Association with Fluoropyrimidine-Related Toxicity

The compound is closely related to fluoropyrimidines, a class of drugs commonly used in cancer chemotherapy. Research suggests a significant association between polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) and the risk of severe adverse effects following chemotherapy with fluoropyrimidine drugs such as 5-fluorouracil or capecitabine. The detection of these genetic variations before treatment could help mitigate serious, potentially lethal side effects by allowing for individualized dose adjustments or alternative therapies (Gross et al., 2008).

Pharmacokinetic Study and Anticancer Activity

A pharmacokinetic study of S-1, an oral fluoropyrimidine that includes a 5-fluorouracil prodrug (tegafur), showed that it increases the feasibility and therapeutic index of orally administered 5-FU. The study determined the maximum tolerated dose and characterized the pharmacokinetics of S-1, finding substantial modulation of 5-FU clearance by CDHP and a predictable toxicity profile. The pharmacokinetic data indicate that S-1 might be beneficial in malignancies sensitive to fluoropyrimidines, warranting further evaluation (Chu et al., 2004).

Comparative Study of Oral Regimens for Colorectal Cancer

A study compared the effectiveness of an oral regimen of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (UFT) and leucovorin (LV) to intravenous fluorouracil (5-FU) and LV in treating metastatic colorectal carcinoma. The study found no significant difference in time to progression or survival between the treatments but noted substantial safety benefits for patients treated with UFT/LV, such as significantly less stomatitis/mucositis and myelosuppression (Carmichael et al., 2002).

Genotype-Guided Therapy to Individualize Treatment

Research supports genotype-guided dosing of fluoropyrimidine drugs to improve safety and cost-efficiency in cancer treatment. Prospective genotyping of the DPYD*2A variant before therapy initiation has shown to significantly reduce the risk of grade ≥3 toxicity and drug-induced death. This approach results in adequate systemic drug exposure and has been suggested to be cost-saving on a population level (Deenen et al., 2016).

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-12-9-19-15(20-10-12)22-13-3-6-21(7-4-13)14-11(8-17)2-1-5-18-14/h1-2,5,9-10,13H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCVFCAMRYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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